4,5-Diphenylimidazole
Overview
Description
Diphenylimidazole is an organic compound characterized by the presence of an imidazole ring substituted with two phenyl groups. This compound belongs to the class of phenylimidazoles, which are known for their diverse applications in various scientific fields due to their unique structural and chemical properties .
Biochemical Analysis
Biochemical Properties
4,5-Diphenylimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glucosidase . This compound interacts with enzymes such as α-glucosidase, where it exhibits competitive inhibition. The interaction involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . Additionally, this compound has been shown to interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits α-glucosidase, leading to a decrease in glucose release from carbohydrates, which can impact cellular metabolism and energy production . Furthermore, this compound has been found to be non-cytotoxic to human normal dermal fibroblast cells, indicating its potential for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates into glucose, thereby reducing glucose levels in the bloodstream. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored
Metabolic Pathways
This compound is involved in metabolic pathways related to carbohydrate metabolism. By inhibiting α-glucosidase, it affects the breakdown of carbohydrates into glucose, thereby influencing glucose levels in the bloodstream . The compound may also interact with other enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues and cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenylimidazole can be synthesized through several methods. One common approach involves the condensation of benzoin with ammonium acetate in the presence of an acid catalyst. Another method includes the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In industrial settings, the synthesis of diphenylimidazole often employs a one-pot metal and acid-free synthesis method. This involves the reaction of internal alkynes with iodine in dimethyl sulfoxide to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Chemical Reactions Analysis
Types of Reactions
Diphenylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert diphenylimidazole to its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, substituted diphenylimidazoles, and various amine derivatives .
Scientific Research Applications
Diphenylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenylimidazole involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it competitively binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing postprandial blood glucose levels . The binding interactions and conformational changes induced by diphenylimidazole have been studied using in silico docking and molecular dynamics simulations .
Comparison with Similar Compounds
Similar Compounds
Phenylimidazole: Similar to diphenylimidazole but with only one phenyl group attached to the imidazole ring.
Triphenylimidazole: Contains three phenyl groups attached to the imidazole ring.
Imidazole-2-thiones: These compounds have a thioureide moiety and exhibit different chemical properties and biological activities.
Uniqueness
Diphenylimidazole stands out due to its balanced structural properties, which confer both stability and reactivity. Its dual phenyl substitution enhances its ability to participate in various chemical reactions and increases its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
4,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHGOBGXZQKCKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045700 | |
Record name | 4,5-Diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668-94-0 | |
Record name | 4,5-Diphenylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diphenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Diphenylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-diphenyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPHENYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,5-diphenylimidazole?
A1: The molecular formula of this compound is C15H12N2, and its molecular weight is 220.27 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: this compound can be characterized by various spectroscopic techniques. These include:
- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. For instance, characteristic peaks are observed for C-N stretching at 1340 cm-1 and C=O stretching at 1718 cm-1 in the case of N-benzoyl-4,5-diphenylimidazole. []
- Nuclear Magnetic Resonance (NMR): Offers detailed information about the structure and bonding environment of the molecule. 1H NMR and 13C NMR data are frequently reported. [, ]
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, ]
- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, which can be related to its structural features. [, ]
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound and its derivatives varies depending on the solvent and substituents present. Studies have investigated its solubility in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene. Generally, phenyl-substituted imidazoles exhibit lower solubility in chloroalkanes compared to 1H-imidazole or benzimidazoles. []
Q4: How does the structure of this compound influence its stability?
A4: The presence of two phenyl groups at the 4 and 5 positions of the imidazole ring significantly affects the stability and reactivity of the compound. These bulky substituents can influence:
- Steric hindrance: The phenyl groups can hinder the approach of reagents, impacting reaction rates and pathways. [, ]
- Electronic effects: The phenyl rings can participate in resonance interactions with the imidazole core, influencing electron density and reactivity. [, ]
- Crystal packing: The phenyl groups play a role in the solid-state arrangement of the molecule, influencing its melting point and other physical properties. []
Q5: Are there any known catalytic applications of this compound or its derivatives?
A5: While this compound itself is not widely explored as a catalyst, its unique structure and reactivity make it a potential candidate for developing novel catalytic systems. For instance, its derivatives have been studied for their ability to enhance chemiluminescence reactions, which has analytical applications. []
Q6: How do structural modifications to the this compound scaffold affect its activity and potency?
A6: Numerous studies have investigated the impact of structural modifications on the activity of this compound derivatives. Some key findings include:
- N-substitution: Introducing substituents at the N-1 position can significantly alter the compound's properties. For example, N-benzoyl-4,5-diphenylimidazole exhibits unique hydrolysis kinetics compared to other N-acyl imidazoles. [, ]
- 2-position modifications: Modifications at the 2-position can affect both reactivity and biological activity. For instance, 2-aryl-4,5-diphenylimidazoles exhibit varying degrees of inhibition against phenytoin p-hydroxylation. []
- Introduction of heteroatoms: Incorporating heteroatoms into the scaffold, such as sulfur to form this compound-2-thione, alters the reactivity and enables the synthesis of novel heterocyclic systems like imidazo[2,1-b]thiazines. [, ]
Q7: What analytical techniques are employed to quantify this compound and its derivatives?
A7: A variety of analytical techniques are utilized to quantify and characterize this compound and its derivatives, including:
- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, and mass spectrometry, HPLC is widely used to separate and quantify these compounds in complex mixtures. [, , ]
- Titration: Potentiometric titration has been employed to determine the dissociation constant of this compound derivatives. []
Q8: What are some examples of cross-disciplinary applications of this compound and its derivatives?
A8: Research on this compound and its derivatives spans multiple disciplines, including:
- Organic Synthesis: The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. [, , ]
- Analytical Chemistry: Derivatives of this compound have found use as fluorescent probes and chemiluminescence enhancers in analytical assays. [, ]
- Coordination Chemistry: The imidazole ring acts as a coordinating moiety in various metal complexes, leading to diverse structures and potential applications in catalysis. [, , , , ]
- Medicinal Chemistry: Certain this compound derivatives have shown potential as enzyme inhibitors and antiproliferative agents. [, , , ]
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